molecular formula C7H2ClF5 B3186640 4-Chloro-3,5-difluorobenzotrifluoride CAS No. 1261846-28-9

4-Chloro-3,5-difluorobenzotrifluoride

Cat. No.: B3186640
CAS No.: 1261846-28-9
M. Wt: 216.53 g/mol
InChI Key: DBXGGVURUQFFGT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3,5-difluorobenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of 3,5-difluorobenzotrifluoride. This process typically uses chlorine gas in the presence of a catalyst, such as ferric chloride or aluminum trichloride . The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques to control reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

4-Chloro-3,5-difluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorobenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

4-Chloro-3,5-difluorobenzotrifluoride can be compared with other similar compounds, such as:

The unique combination of chlorine and fluorine substituents in this compound gives it distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-1,3-difluoro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXGGVURUQFFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543723
Record name 2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261846-28-9
Record name 2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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